Technical Profile: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Technical Profile: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Topic: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Content Type: Technical Reference Guide Audience: Research Scientists, Process Chemists, and Drug Discovery Specialists
[1][2][3][4][5]
Executive Summary
(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS: 2964-48-9) is the L-(+)-threo isomer of the chloramphenicol base.[1][2][3] While its enantiomer, the D-(-)-threo form (1R,2R), is the direct precursor to the broad-spectrum antibiotic Chloramphenicol, the (1S,2S) isomer serves as a critical chiral reference standard and a scaffold for structure-activity relationship (SAR) studies in antibiotic resistance and chiral resolution methodologies.
This guide details the stereochemical identity, resolution protocols from racemic mixtures, and analytical characterization of the (1S,2S) isomer, distinguishing it rigorously from its biologically active enantiomer.
Chemical Identity & Stereochemical Landscape[2]
The molecule possesses two chiral centers at positions C1 and C2. This results in four possible stereoisomers: two threo pairs and two erythro pairs. The (1S,2S) configuration corresponds to the L-threo isomer.[2]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol |
| Common Name | L-(+)-threo-Chloramphenicol Base |
| CAS Number | 2964-48-9 (Specific to 1S,2S) |
| Molecular Formula | C |
| Molecular Weight | 212.20 g/mol |
| Optical Rotation | |
| Appearance | White to off-white crystalline powder |
Stereochemical Relationships
Confusion between the D-threo (antibiotic) and L-threo (inactive/reference) forms is a common source of experimental error. The diagram below maps the stereochemical relationships.
Figure 1: Stereochemical map distinguishing the target (1S,2S) L-threo isomer from the antibiotic precursor (1R,2R) D-threo isomer.[4]
Synthesis & Resolution Methodologies
The primary route to (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is the optical resolution of the racemic threo mixture. Direct asymmetric synthesis is possible but less common in industrial settings compared to classical resolution.
Resolution Strategy
The resolution relies on the formation of diastereomeric salts using a chiral acid.[5] D-(-)-Tartaric acid is the standard resolving agent.
-
Principle: When D-tartaric acid is added to the racemic threo base, two diastereomeric salts are formed:
-
(1R,2R)-Base
D-Tartrate (Less soluble) -
(1S,2S)-Base
D-Tartrate (More soluble)
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Crucial Note: In this system, the antibiotic precursor (1R,2R) precipitates. The target (1S,2S) isomer remains in the mother liquor. To isolate the (1S,2S) isomer as a solid directly, one must use L-(+)-Tartaric acid (the unnatural tartrate), or recover it from the filtrate of the D-tartaric process.
Protocol: Isolation of (1S,2S) Isomer via Mother Liquor Recovery
Objective: Isolate (1S,2S)-base from the filtrate of a standard chloramphenicol resolution.
Reagents:
-
Racemic threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol (100 g, 0.47 mol)
-
D-(-)-Tartaric acid (70.5 g, 0.47 mol)
-
Water (deionized)
-
Ammonium hydroxide (25%) or NaOH (50%)
Step-by-Step Workflow:
-
Salt Formation:
-
Dissolve 100 g of racemic base and 70.5 g of D-tartaric acid in 200 mL of hot water (80°C).
-
Stir until a clear homogeneous solution is obtained.
-
-
Crystallization (Removal of 1R,2R):
-
Basification & Isolation of Target:
-
Concentrate the filtrate to approximately half its volume under reduced pressure.
-
Adjust pH to >10 using concentrated Ammonium Hydroxide or 50% NaOH.
-
The free base (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol will precipitate.
-
-
Purification:
-
Filter the crude (1S,2S) precipitate.[5]
-
Recrystallization: Recrystallize from water or a water/methanol mixture.
-
Drying: Dry in a vacuum oven at 50°C.
-
Figure 2: Process flow for isolating the (1S,2S) isomer from the mother liquor of a standard resolution.
Analytical Characterization
To validate the identity and optical purity of the isolated (1S,2S) isomer, the following analytical parameters must be met.
HPLC Method for Enantiomeric Purity
Standard C18 columns cannot separate enantiomers. A chiral stationary phase is required.
-
Column: Chiralcel OD-H or AD-H (Daicel)
-
Mobile Phase: Hexane : Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm or 275 nm
-
Expected Result: The (1S,2S) isomer will have a distinct retention time from the (1R,2R). The (1S,2S) typically elutes second on an OD-H column (verify with racemic standard).
Spectroscopic Profile
| Technique | Specification for (1S,2S) Isomer |
| 1H NMR (DMSO-d6) | |
| Optical Rotation | |
| Melting Point | 163 – 166 °C (Sharp melting point indicates high purity). |
Reactivity & Applications
Chemical Reactivity
The (1S,2S) base contains three reactive centers:
-
Primary Amine (-NH2): Nucleophilic; susceptible to acylation, alkylation, and Schiff base formation.
-
Secondary Alcohol (C1-OH): Benzylic position; susceptible to oxidation or substitution.
-
Primary Alcohol (C3-OH): Susceptible to selective esterification.
Application in Research
-
Chiral Standard: Used to calibrate chiral HPLC methods during the manufacturing of Chloramphenicol to ensure <0.5% enantiomeric impurity.
-
Isocytoxazone Synthesis: The (1S,2S) base is a key intermediate in the synthesis of (4S,5S)-(-)-isocytoxazone, a cytokine modulator.
-
Toxicity Studies: Used as a negative control in ribosomal binding assays, as it does not bind to the 50S ribosomal subunit effectively compared to the (1R,2R) isomer.
References
-
PubChem. (2024).[2] (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Compound Summary. National Library of Medicine. [Link]
- Velluz, L., Amiard, G., & Joly, R. (1953). Méthodes de résolution des alcools aminés (Methods for resolution of amino alcohols). Bull. Soc. Chim. Fr, 20, 904. (Foundational text on the tartaric acid resolution of chloramphenicol base).
Sources
- 1. (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 224171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol 99 2964-48-9 [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. D-(-)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | 716-61-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. US2766286A - Process for the resolution of racemic threo-1-phenyl-2-amino-1. 3-propanediol - Google Patents [patents.google.com]
- 6. GB705711A - Process for splitting dl-threo-1-p-nitrophenyl-2-amino-1,3-propanediol into its optical isomers - Google Patents [patents.google.com]
